6-Chloro-1,7-naphthyridin-2(1H)-one
Overview
Description
6-Chloro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that contains a naphthyridine ring system with a chlorine atom at the 6th position and a keto group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloronicotinic acid with ammonia or amines, followed by cyclization to form the naphthyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The keto group can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with other reactive species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,7-naphthyridin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridin-2(1H)-one: Lacks the chlorine atom at the 6th position.
6-Bromo-1,7-naphthyridin-2(1H)-one: Contains a bromine atom instead of chlorine.
6-Methyl-1,7-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine.
Uniqueness
6-Chloro-1,7-naphthyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-1H-1,7-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUPILJTHVRVPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575352 | |
Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93493-68-6 | |
Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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